molecular formula C6H14O2S B084313 3,3'-Thiodipropanol CAS No. 10595-09-2

3,3'-Thiodipropanol

Cat. No. B084313
CAS RN: 10595-09-2
M. Wt: 150.24 g/mol
InChI Key: QRQVZZMTKYXEKC-UHFFFAOYSA-N
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Description

3,3'-Thiodipropanol is a chemical compound known for its presence in various organic reactions and formulations. It is often studied in the context of its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to this compound often involves reactions that incorporate sulfur-containing groups into alcohols or other backbones. While specific synthesis routes for this compound are not detailed, similar compounds are synthesized through methods like iodide-catalyzed reactions and Michael addition processes under alkaline conditions. These methods typically feature reactions of aldehydes with thioacids or thioesters, reflecting the potential synthesis pathways for thiodipropanol derivatives (Mampuys et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of this compound and related compounds involves examining the arrangement of atoms within the molecule and how this influences its chemical behavior. Structures typically involve sulfur atoms bridging carbon chains, which affects the compound's polarity, reactivity, and interactions with other molecules. Detailed molecular structure studies are conducted using techniques like X-ray diffraction and NMR spectroscopy.

Chemical Reactions and Properties

The chemical reactions of this compound derivatives often involve nucleophilic substitution, addition to unsaturated carbon bonds, and reactions where the sulfur atom acts as a nucleophile or electrophile. These reactions are crucial for the synthesis of polymers, pharmaceuticals, and other sulfur-containing organic compounds. The specific reactivity patterns would depend on the surrounding chemical groups and the reaction conditions.

Physical Properties Analysis

Physical properties such as solubility, melting point, boiling point, and density of this compound derivatives are determined by their molecular structure, particularly the length of the carbon chain and the presence of the sulfur atom. These properties are crucial for determining the compound's applicability in different solvents and at various temperatures.

Chemical Properties Analysis

The chemical properties of this compound include its acidity, reactivity towards nucleophiles and electrophiles, and its behavior in redox reactions. The presence of the sulfur atom significantly influences these properties, making the compound suitable for various organic synthesis applications.

References (Sources)

  • (Mampuys et al., 2016) - Discusses the synthesis of secondary thiocarbamates, providing insight into potential synthetic pathways relevant to this compound.

Scientific Research Applications

  • Fluorescence Microscopy : 3,3'-Thiodipropanol (TDP) has been tested as a mounting medium for fluorescence microscopy of biological samples. It has shown promise as an alternative to commercial mounting media, particularly when mixed with 2,2'-thiodiethanol (TDE), allowing fine-tuning of refractive index and compatibility with fluorescent phalloidins (Tejedo et al., 2020).

  • Thermometric Behavior : The thermometric behavior of thioether acids, including 3,3'-thiodipropanoic acid, was studied for their enthalpimetric titrations with NaOH and calculation of enthalpies of neutralization (Cerdà et al., 1982).

  • Biotechnological Synthesis : 3,3-Thiodipropionic acid, a precursor substrate for the synthesis of 3-mercaptopropionic acid-containing polythioesters, has been studied in the context of biotechnological applications. Its catabolism was explored to engineer novel and improved polythioester biosynthesis pathways (Bruland et al., 2009).

  • Environmental Analysis : A method for determining thiodiglycol in groundwater, using this compound as a surrogate, was developed. This involved solid-phase extraction and gas chromatography with mass spectrometric detection (Tomkins & Sega, 2001).

  • Organic Synthesis : this compound has been used in the preparation of certain organic compounds, such as 2-methyl-3-thioxo-1,3-diphosphapropene, which are used as ligands in transition-metal complexes for catalytic reactions (Liang et al., 2004).

Safety and Hazards

3,3’-Thiodipropanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . In case of skin or eye contact, it should be washed off with soap and plenty of water or flushed with water, respectively . If swallowed, the mouth should be rinsed with water .

Future Directions

While specific future directions for 3,3’-Thiodipropanol were not found in the search results, it has been used in the determination of thiodiglycol in groundwater , suggesting potential applications in environmental monitoring and analysis.

properties

IUPAC Name

3-(3-hydroxypropylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQVZZMTKYXEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909836
Record name 3,3'-Sulfanediyldi(propan-1-ol)
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Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

10595-09-2, 84777-64-0
Record name 3,3′-Thiobis[1-propanol]
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Record name 3,3'-Thiodipropan-1-ol
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Record name Thiodipropanol
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Record name Thiodipropanol
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Synthesis routes and methods

Procedure details

2.55 g of lithium aluminum hydride are suspended in 100 ml of absolute tetrahydrofuran under argon gasification and treated with a warm solution of 12.0 g of 3,3'-thiodipropionic acid in 100 ml of absolute tetrahydrofuran. After completion of the addition, the resulting heterogenous mixture is heated to reflux for a further 22 hours. After cooling, the mixture is treated with 12.0 ml of saturated potassium carbonate solution, filtered and concentrated. Low-pressure chromatography (0.4 bar) of the resulting colorless oil on silica gel with ethyl acetate and subsequent bulb-tube distillation (150°-170° C./0.15-0.09 mm Hg) gives 2.0 g of 3,3'-thiodi-1-propanol as a colorless, viscous oil; nD23 =1.5088; relative fluorescence: 20 percent for UV excitation, 2 percent for violet excitation, 5 percent for blue excitation.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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